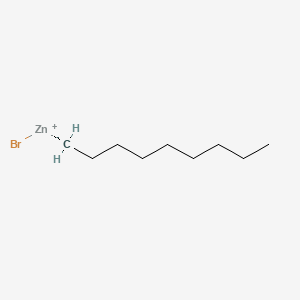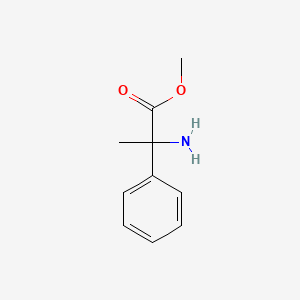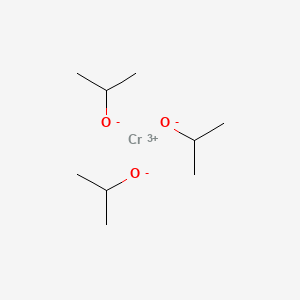
n-Nonylzinc bromide
Overview
Description
N-Nonylzinc bromide is a chemical compound with the CAS Number: 626207-32-7 . It is also known as nonylzinc (II) bromide . It is typically stored at temperatures between 28 C .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, the general approach to designing synthesis of organic compounds is known as retrosynthetic analysis . This involves considering the target compound and identifying an immediate precursor that can be converted to the target compound using a known reaction .Molecular Structure Analysis
The molecular formula of this compound is C9H19BrZn . The Inchi Code is 1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q;;+1/p-1 . The molecular weight is 272.54 .Physical And Chemical Properties Analysis
This compound is sensitive to air . The exposure limit is defined by ACGIH as TWA 50 ppm; STEL 100 ppm (Skin), by OSHA as TWA 200 ppm (590 mg/m3), and by NIOSH as IDLH 2000 ppm; TWA 200 ppm (590 mg/m3); STEL 250 ppm (735 mg/m3) .Scientific Research Applications
Bromide as a Tracer in Soil Studies
Bromide, including compounds like n-Nonylzinc bromide, is often used as a conservative tracer in soil. It's applied with non-conservative solutes such as pesticides to estimate their retardation in the soil. However, high levels of bromide can inhibit the growth of microorganisms and consequently affect the biodegradation of pesticides in soil. This was studied by Bech et al. (2017) who found that potassium bromide can inhibit the mineralization of pesticides in agricultural soils (Bech, Rosenbom, Sørensen, & Jacobsen, 2017).
Use in Pharmaceutical Studies
N-Butylscopolammonium bromide, which shares the bromide component with this compound, has been used in pharmaceutical studies, such as its effects on equine ileal smooth muscle activity. This was explored by Hart et al. (2015), where the impacts of this compound on muscle contraction were studied in an ex vivo model (Hart, Sherlock, Davern, Lewis, & Robertson, 2015).
In Organic Synthesis and Catalysis
Bromide compounds are crucial in organic synthesis. For instance, Newman et al. (2011) used aryl bromides in the palladium-catalyzed carbohalogenation process, highlighting the role of bromide in forming nitrogen- and oxygen-containing heterocycles (Newman, Howell, Nicolaus, & Lautens, 2011).
In Chemical and Environmental Safety Studies
Compounds like 1-Bromopropane, similar in structure to this compound, have been evaluated for their dermal absorption characteristics and potential toxicity. A study by Frasch et al. (2011) assessed the corrosivity and absorption potential of 1-Bromopropane, an aspect relevant to the safety handling of similar bromide compounds (Frasch, Dotson, & Barbero, 2011).
In Reaction Studies Involving Organozinc Halides
Organozinc halides, which could potentially include this compound, are used in the synthesis of N-substituted carbamates or amides. Yang et al. (2013) explored this application, providing an alternative method for synthesizing these compounds (Yang, Huang, Wang, Xu, Niu, & Hu, 2013).
Environmental Implications
The environmental impact of bromide compounds, like this compound, is a significant area of study. Wuebbles et al. (2010) evaluated the Ozone Depletion Potentials for compounds including n-propyl bromide,providing insights into the environmental impact of similar bromide-containing compounds. Their study showed that these compounds, despite having short atmospheric lifetimes, can affect stratospheric ozone (Wuebbles, Patten, Wang, Youn, Martínez-Avilés, & Francisco, 2010).
In Electrochemical Sensor Development
Nonylphenol, which shares a structural similarity with this compound, has been studied in the context of electrochemical sensor development. Lu et al. (2013) fabricated a sensor for determining nonylphenol, highlighting the potential of bromide-containing compounds in electrochemical applications (Lu, Zhang, Wang, Yu, Yuan, & Zhou, 2013).
Educational Applications in Chemistry
Bromide compounds, including those similar to this compound, are used in educational settings to teach chemical synthesis. An example is the synthesis experiment of N-butyl bromide, which helps students understand the process and environmental considerations in chemical synthesis (Wang, 2015).
Safety and Hazards
Future Directions
While specific future directions for n-Nonylzinc bromide were not found in the search results, zinc-based batteries, which could potentially utilize zinc compounds like this compound, are gaining attention as an ideal option for various applications requiring high-capacity batteries . Future research directions are provided to design commercial Zn–air batteries .
Mechanism of Action
Mode of Action
The bromide ion might also interact with other molecules in the reaction .
Biochemical Pathways
The biochemical pathways affected by n-Nonylzinc bromide are not well-studied. Given the complexity of biochemical networks, it’s likely that this compound could influence multiple pathways. Without specific studies, it’s challenging to summarize the affected pathways and their downstream effects .
Result of Action
It’s likely that it has various effects depending on the specific reaction and environment .
properties
IUPAC Name |
bromozinc(1+);nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSAWWPTOCNGOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)





